

Mca-DEVDAP-K(Dnp)-OH: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Mca-DEVDAP-K(Dnp)-OH

Cat. No.: B575278

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This technical guide provides an in-depth overview of the fluorogenic caspase-3 substrate, **Mca-DEVDAP-K(Dnp)-OH**, for researchers, scientists, and drug development professionals. This document outlines supplier and catalog information, detailed experimental protocols for its use in caspase-3 activity assays, and relevant signaling pathway diagrams.

Core Product Information and Supplier Details

Mca-DEVDAP-K(Dnp)-OH is a sensitive and specific substrate for caspase-3, a key executioner enzyme in the apoptotic pathway.^{[1][2]} The substrate consists of the DEVD (Asp-Glu-Val-Asp) amino acid sequence, which is specifically recognized and cleaved by caspase-3.^[3] The peptide is flanked by a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of the Mca group is quenched by the proximity of the Dnp group. Upon cleavage by active caspase-3, the Mca-containing fragment is liberated, resulting in a significant increase in fluorescence that can be monitored to quantify enzyme activity.^{[1][2][4]}

Quantitative and Catalog Information:

Property	Value	Source(s)
Full Chemical Name	N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L- α -aspartyl-L- α -glutamyl-L-valyl-L- α -aspartyl-L-alanyl-L-prolyl-N6-(2,4-dinitrophenyl)-L-lysine	[2][4]
Synonyms	Caspase-3 Fluorogenic Substrate III, CPP32 Fluorogenic Substrate III, Mca-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-OH	[1][2][4]
CAS Number	189696-20-6	[1][4][5]
Molecular Formula	C50H62N10O22	[4]
Molecular Weight	1155.1 g/mol	[4]
Purity	$\geq 95\%$	[4][5]
Excitation Wavelength	328 nm	[1][2][4]
Emission Wavelength	420 nm	[1][2][4]
Appearance	Lyophilized powder	[4]
Storage	-20°C	[6]
Stability	≥ 4 years at -20°C	[2]

Primary Supplier Information:

Supplier	Product Name	Catalog Number	Available Sizes
Cayman Chemical	Mca-DEVDAP-K(Dnp)-OH	24563	500 µg, 1 mg
Cambridge Bioscience	Mca-DEVDAP-K(Dnp)-OH	24563-1	1 mg
Biomol	Mca-DEVDAP-K(Dnp)-OH	Cay24563-500	500 µg

Experimental Protocols

This section provides a detailed methodology for a typical caspase-3 activity assay using **Mca-DEVDAP-K(Dnp)-OH** in a 96-well plate format. This protocol is a synthesized guideline based on standard practices for similar fluorogenic caspase substrates and may require optimization for specific cell types and experimental conditions.

A. Reagent Preparation

- Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA): Prepare a stock solution of the lysis buffer without DTT and store at 4°C. Add DTT fresh from a stock solution just before use.
- Assay Buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Sucrose): Prepare the assay buffer and store at 4°C. Add DTT fresh before use.
- **Mca-DEVDAP-K(Dnp)-OH** Substrate Stock Solution (1 mM): Reconstitute the lyophilized powder in a suitable solvent like DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light.
- Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO) (Optional): Prepare a stock solution of a specific caspase-3 inhibitor in DMSO to be used as a negative control.

B. Cell Lysate Preparation

- Cell Culture and Treatment: Culture cells to the desired confluency and treat with an apoptosis-inducing agent (e.g., staurosporine) or the experimental compound for the desired

time. Include an untreated control group.

- Cell Harvesting: For adherent cells, scrape and collect the cells. For suspension cells, centrifuge to pellet.
- Washing: Wash the cell pellet with ice-cold PBS and centrifuge.
- Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 μ L per $1-2 \times 10^6$ cells).
- Incubation: Incubate the lysate on ice for 15-20 minutes.
- Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
- Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic extract, to a new pre-chilled tube.
- Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing caspase-3 activity.

C. Caspase-3 Activity Assay

- Reaction Setup: In a 96-well black plate, add the following to each well:
 - Sample Wells: X μ L of cell lysate (containing 20-50 μ g of protein) and Assay Buffer to a final volume of 50 μ L.
 - Blank Well: 50 μ L of Assay Buffer without cell lysate.
 - Inhibitor Control (Optional): X μ L of cell lysate from apoptotic cells, pre-incubated with the caspase-3 inhibitor for 10-15 minutes, and Assay Buffer to a final volume of 50 μ L.
- Substrate Addition: Prepare a working solution of **Mca-DEVDAP-K(Dnp)-OH** by diluting the stock solution in Assay Buffer to a final concentration of 20 μ M. Add 50 μ L of the substrate working solution to each well to initiate the reaction. The final substrate concentration in the well will be 10 μ M.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the cell type and the level of apoptosis.

- **Fluorescence Measurement:** Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 328 nm and an emission wavelength of 420 nm.

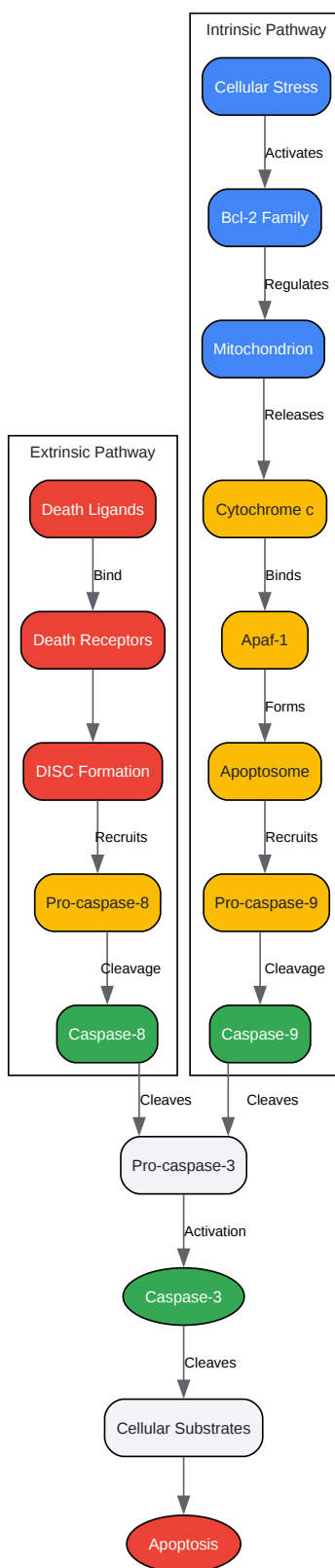
D. Data Analysis

- **Background Subtraction:** Subtract the fluorescence reading of the blank well from all other readings.
- **Normalization:** Normalize the fluorescence intensity of each sample to its protein concentration.
- **Fold-Increase Calculation:** Calculate the fold-increase in caspase-3 activity by dividing the normalized fluorescence of the treated samples by the normalized fluorescence of the untreated control.

Signaling Pathways and Experimental Workflows

Caspase-3 Activation Signaling Pathway

Caspase-3 is a central executioner caspase in the apoptotic signaling cascade. Its activation can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of initiator caspases, which in turn cleave and activate caspase-3.^{[4][5]} Activated caspase-3 then cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.^{[4][7]}

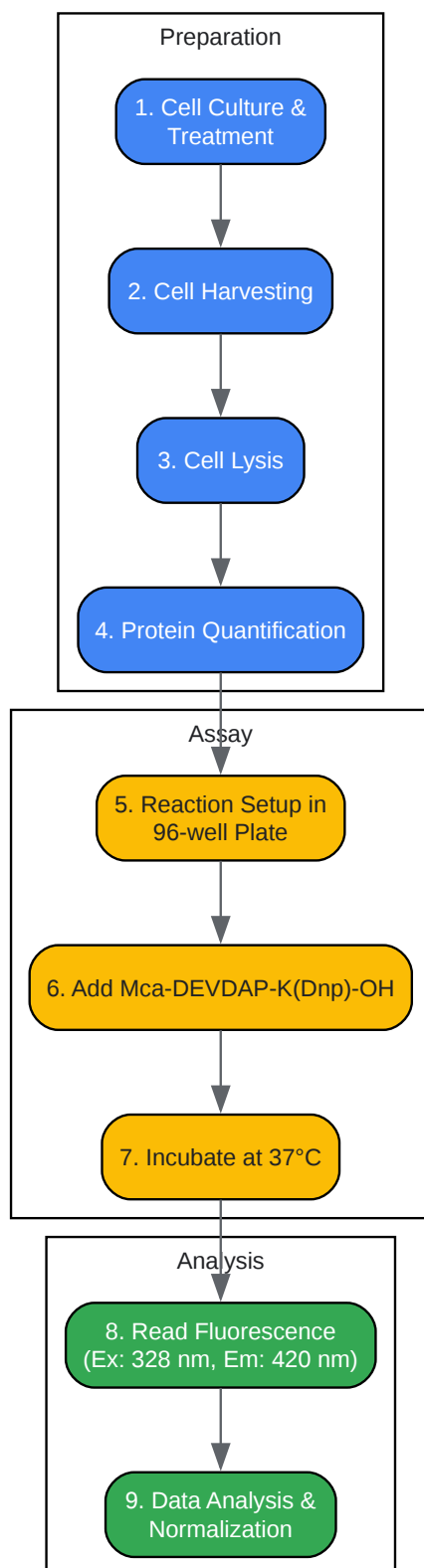


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Caption: Caspase-3 activation via intrinsic and extrinsic pathways.

Experimental Workflow for Caspase-3 Activity Assay

The following diagram illustrates the logical flow of the experimental procedure for measuring caspase-3 activity using **Mca-DEVDAP-K(Dnp)-OH**.



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Caption: Workflow for measuring caspase-3 activity.

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